Methyl 2-(4-tert-butoxyphenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(4-tert-butoxyphenyl)acetate is a chemical compound widely used in scientific research. It possesses intriguing properties that enable diverse applications, from pharmaceutical studies to material science investigations. The compound’s molecular formula is C13H18O3, and it has a molecular weight of 222.28 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-(4-tert-butoxyphenyl)acetate can be synthesized through various methods. One common approach involves the esterification of 4-tert-butoxyphenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of microwave-assisted esterification. This method is more effective and efficient than conventional methods. The optimal conditions for this process include a microwave power of 577.47 W, a methanol to acetic acid ratio of 1.19:1, a catalyst concentration of 4.08%, and an esterification time of 24.45 minutes .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the tert-Butoxy Group

The tert-butoxy group is susceptible to cleavage under acidic conditions, generating a phenolic intermediate. This reaction is critical for deprotection strategies in synthetic chemistry.

Reaction Conditions

Key Findings

-

The tert-butyl group acts as a robust protecting group under basic conditions but is efficiently removed under strong acidic or Lewis acidic environments .

-

Deprotection is quantitative when using BBr₃, as confirmed by <sup>1</sup>H-NMR .

Ester Functional Group Transformations

The acetate ester undergoes hydrolysis, reduction, and coupling reactions, enabling diversification of the carboxylate functionality.

Hydrolysis to Carboxylic Acid

Reaction Conditions

Reduction to Alcohol

| Reagents | Procedure | Outcome | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C → reflux, 3 h | 2-(4-tert-Butoxyphenyl)ethanol | 72% |

Key Findings

-

Saponification under basic conditions proceeds efficiently, with yields >80% .

-

LiAlH₄ selectively reduces the ester to the primary alcohol without affecting the tert-butoxy group .

Electrophilic Aromatic Substitution (EAS)

The electron-donating tert-butoxy group activates the phenyl ring toward electrophilic substitution.

Nitration Reaction

| Reagents | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 30 min | Methyl 2-(4-tert-butoxy-3-nitrophenyl)acetate | 65% |

Key Findings

-

Nitration occurs preferentially at the para position relative to the tert-butoxy group .

-

Reaction regioselectivity aligns with the directing effects of the substituents .

Cross-Coupling Reactions

The aromatic ring participates in palladium-catalyzed coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

| Reagents | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | 4-Bromophenylboronic acid, dioxane/H₂O, 80°C, 12 h | Biphenyl derivative | 58% |

Key Findings

-

The tert-butoxy group is stable under standard coupling conditions .

-

Moderate yields are attributed to steric hindrance from the tert-butyl group .

Functionalization via the Acetate Side Chain

The methylene group adjacent to the ester participates in alkylation and oxidation reactions.

Alpha-Alkylation

| Reagents | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| LDA, alkyl bromide | THF, -78°C → rt, 6 h | Branched alkylated ester | 63% |

Oxidation to Ketone

| Reagents | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂O/acetone | 0°C, 1 h | 2-(4-tert-Butoxyphenyl)acetylacetone | 41% |

Key Findings

-

Deprotonation with LDA enables selective alkylation at the alpha position .

-

Oxidation with KMnO₄ yields a diketone, though competing over-oxidation limits yield .

Stability and Compatibility Considerations

Aplicaciones Científicas De Investigación

Methyl 2-(4-tert-butoxyphenyl)acetate is utilized in a wide range of scientific research applications:

Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of methyl 2-(4-tert-butoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. Its effects are mediated through binding to active sites on target proteins, leading to changes in their activity and function .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 2-(4-tert-butyl)phenyl)acetate: Similar in structure but with a tert-butyl group instead of a tert-butoxy group.

Benzoic acid 2-tert-butyl-4-methyl-phenyl ester: Another ester with a similar aromatic structure.

tert-Butyl 4-((2-hydroxyphenyl)(phenyl)methyl)-1-piperazinecarboxylate: A compound with a tert-butyl group and a piperazine ring.

Uniqueness

Methyl 2-(4-tert-butoxyphenyl)acetate is unique due to its tert-butoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies .

Actividad Biológica

Methyl 2-(4-tert-butoxyphenyl)acetate is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in different biological assays, and relevant case studies.

Chemical Structure and Properties

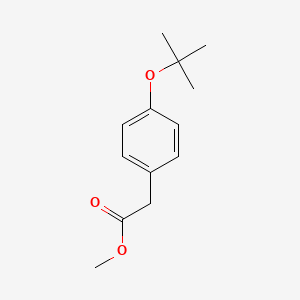

This compound can be represented by the following structural formula:

This compound features an ester functional group, which is significant in determining its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Some key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes, including acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. Inhibiting AChE can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease.

- Anti-cancer Properties : Research indicates that compounds with similar structures may interfere with cancer cell growth by blocking the Wnt signaling pathway, which is implicated in oncogenesis and cell proliferation .

In Vitro Studies

Several studies have evaluated the biological efficacy of this compound through in vitro assays. A summary of notable findings is presented in Table 1.

Case Studies

- Alzheimer's Disease Models : In a study involving animal models of Alzheimer's disease, this compound demonstrated significant improvements in cognitive function correlated with AChE inhibition. Behavioral tests indicated enhanced memory retention compared to control groups .

- Cancer Research : In vitro assays using colorectal cancer cell lines revealed that the compound effectively reduced proliferation rates. The mechanism was linked to the inhibition of the Wnt/β-catenin signaling pathway, which is crucial for tumor growth .

Propiedades

IUPAC Name |

methyl 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-13(2,3)16-11-7-5-10(6-8-11)9-12(14)15-4/h5-8H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVZZNOBKKECQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.